molecular formula C15H16ClNO2 B8730810 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

Cat. No. B8730810
M. Wt: 277.74 g/mol
InChI Key: PLSRFSLUCRJQMJ-UHFFFAOYSA-N
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Patent
US08486990B2

Procedure details

Methyl 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate (10 g, 36 mmol) was dissolved in 7 N ammonia in methanol (350 mL) and transferred to Parr pressure reactor. The reaction vessel was purged briefly to displace any air with Nitrogen. The reaction was then heated to 90° C. for 48 h. The reaction was cooled to r.t. and the solvent removed in vacuo, the crude residue was applied to a Biotage and eluted with grading (1/1 heptane/ethyl acetate to 0/1 heptane/ethyl acetate) to afford product as an off white foam, which was triturated with DCM to afford pure product 2 g (21%) as an off white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]1[CH:11]([C:16]([O:18]C)=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:5]2=1.[NH3:20]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]1[CH:11]([C:16]([NH2:20])=[O:18])[CH2:12][CH2:13][CH2:14][CH2:15][C:5]2=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C3=C(NC2=CC1)C(CCCC3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged briefly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
eluted with grading (1/1 heptane/ethyl acetate to 0/1 heptane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to afford product as an off white foam, which
CUSTOM
Type
CUSTOM
Details
was triturated with DCM

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C3=C(NC2=CC1)C(CCCC3)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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